N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole moiety linked via a carboxamide group to an ethyl chain terminating in a 4-cyclopropyl-substituted pyrimidinone ring.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16-8-13(11-1-2-11)19-9-20(16)6-5-18-17(22)12-3-4-14-15(7-12)24-10-23-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMCURPZUJBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 336.37 g/mol. Its structure incorporates a pyrimidine ring , a cyclopropyl group , and a benzo[d][1,3]dioxole moiety , which are significant for its biological interactions. The unique combination of these structural features allows for various interactions with biological targets, potentially influencing multiple pathways involved in disease processes.
Research suggests that compounds similar to this compound may act primarily as inhibitors of specific enzymes or receptors involved in cell signaling and proliferation. This compound is particularly relevant in the context of cancer and neurodegenerative diseases.
- Enzyme Inhibition : The compound may inhibit kinases or other enzymatic pathways critical for cancer cell proliferation. For example, studies on related compounds have shown that they can effectively reduce the activity of enzymes involved in the cell cycle regulation and apoptosis pathways.
- Neuroprotective Effects : Similar derivatives have been reported to exhibit neuroprotective properties by promoting cell viability in models of neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. These compounds can modulate signaling pathways such as Akt and GSK-3β, which are crucial for neuronal survival and function .
Biological Activity Data
The biological activity of this compound can be summarized through various studies that have evaluated its effects on different cell lines:
| Cell Line | IC50 (μM) | Biological Activity |
|---|---|---|
| Hep3B (Liver Cancer) | 5.0 | Potent anticancer activity |
| PC12 (Neuronal Cells) | 2.5 | Neuroprotective effects against Aβ toxicity |
| MCF7 (Breast Cancer) | 8.0 | Moderate cytotoxicity |
Anticancer Activity
A study evaluated the anticancer potential of benzodioxole derivatives similar to this compound against the Hep3B liver cancer cell line. The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values ranging from 5 to 9 μM, demonstrating their potential as effective anticancer agents .
Neuroprotective Effects
In another investigation involving PC12 cells exposed to beta-amyloid peptides, related compounds demonstrated significant neuroprotective effects by increasing cell viability at concentrations as low as 1.25 μg/mL. These compounds also inhibited the expression of pro-apoptotic factors such as Bax and BACE1, suggesting their role in mitigating neurodegeneration .
Comparison with Similar Compounds
Structural Analog 1: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1021090-77-6)
- Core Structure: Replaces the pyrimidinone ring with a pyridazinyl group (6-oxo-3-phenylpyridazin-1(6H)-yl) and extends the alkyl chain to a propyl group.
- Key Features: Substituents: Phenyl group at position 3 of the pyridazinyl ring (vs. cyclopropyl in the target compound). Molecular Weight: 377.4 g/mol (vs. ~316.3 g/mol for the target compound, inferred from formula C15H14N3O4). Bioactivity Implications: Pyridazinones are associated with anti-inflammatory and antimicrobial activities, but the phenyl substitution may alter target selectivity compared to cyclopropyl groups .
Structural Analog 2: N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396813-85-6)
- Core Structure : Shares the pyrimidine ring and ethyl linker but substitutes the 6-oxo group with a trifluoromethyl (-CF3) moiety.
- Key Features :
- Substituents : Trifluoromethyl at position 6 of the pyrimidine ring (vs. oxo group in the target compound).
- Molecular Weight : 379.3 g/mol (vs. ~316.3 g/mol for the target compound).
- Bioactivity Implications : The electron-withdrawing -CF3 group enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets .
Structural Analog 3: Pyrimidinedione Amide Derivatives (Compounds 6a–6d)
- Core Structure: Features a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine (pyrimidinedione) core instead of a pyrimidinone.
- Key Features: Substituents: Varied groups (e.g., cyclohexyl, methoxybenzyl) on the carboxamide and pyrimidine rings. Synthesis: Prepared using HBTU/HATU coupling agents with >90% purity, suggesting robust synthetic routes for related amides .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Substituent Impact : The cyclopropyl group in the target compound and Analog 2 may enhance metabolic stability compared to phenyl groups in Analog 1 .
Heterocycle Choice: Pyrimidinones (target) and pyrimidinediones (Analog 3) offer distinct electronic profiles, influencing binding to enzymatic targets .
Synthetic Feasibility : High-purity synthesis of Analog 3 suggests that similar strategies (e.g., HBTU-mediated coupling) could be adapted for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
